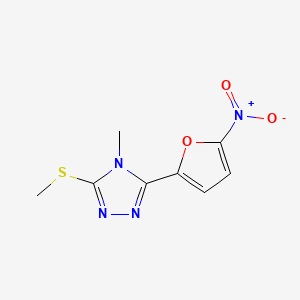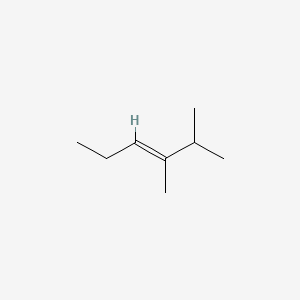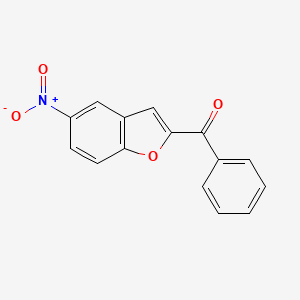
N-(2,4-Dinitro-phenyl)-N'-(1-thiophen-2-yl-ethylidene)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine is a complex organic compound that features both nitro and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and a thiophene-based aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more highly oxidized species.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine depends on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro and thiophene groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
Thiophene-based hydrazones: Compounds with similar structural features and reactivity.
Uniqueness
N-(2,4-Dinitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and versatility in various chemical and biological contexts.
特性
分子式 |
C12H10N4O4S |
|---|---|
分子量 |
306.30 g/mol |
IUPAC名 |
2,4-dinitro-N-[(E)-1-thiophen-2-ylethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O4S/c1-8(12-3-2-6-21-12)13-14-10-5-4-9(15(17)18)7-11(10)16(19)20/h2-7,14H,1H3/b13-8+ |
InChIキー |
QAEJWLNSNHJIDI-MDWZMJQESA-N |
異性体SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CS2 |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)



![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)
